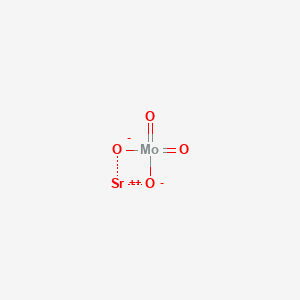

Molybdenum strontium oxide (MoSrO4)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molybdenum strontium oxide (MoSrO4) is a compound with the molecular formula MoO4Sr . It has a molecular weight of 247.57 g/mol . The compound is also known by other synonyms such as strontium;dioxido (dioxo)molybdenum .

Synthesis Analysis

The synthesis of Molybdenum strontium oxide (MoSrO4) involves several steps. After separation, washing, and drying at 60 °C, the sediment is calcined at 500 °C for 2 hours with a heating rate of 10 °C/min to obtain SrMoO4 powders .Molecular Structure Analysis

The molecular structure of Molybdenum strontium oxide (MoSrO4) is represented by the InChI string: InChI=1S/Mo.4O.Sr/q;;;2*-1;+2 . The compound has a covalently-bonded unit count of 2 .Chemical Reactions Analysis

Molybdenum oxides are versatile and highly tunable for incorporation in optical, electronic, catalytic, bio, and energy systems . Variations in the oxidation states allow manipulation of the crystal structure, morphology, oxygen vacancies, and dopants, to control and engineer electronic states .Physical And Chemical Properties Analysis

Molybdenum strontium oxide (MoSrO4) has a molecular weight of 247.57 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 249.790674 g/mol and its monoisotopic mass is also 249.790674 g/mol . The topological polar surface area of the compound is 80.3 Ų .科学研究应用

Structure and Synthesis

Molybdenum strontium oxide forms part of a fascinating class of compounds exhibiting unique structural properties. For instance, strontium pentamolybdate, which is isostructural with LaMo5O8, features bioctahedral Mo10O18 cluster units. These clusters are interconnected through Mo(1)-Mo(1) intercluster bonds to form infinite molybdenum oxide chains, providing a structural foundation for potential applications in catalysis and materials science due to their unique electron and ion transport properties (P. Gall & P. Gougeon, 1994).

Catalysis and Solid Oxide Fuel Cells

Research on strontium and calcium-doped molybdenum oxides, specifically Sr1−xCaxMoO3, has shown promising applications in solid oxide fuel cells (SOFCs). These compounds act as electronic conductors, enhancing the electrochemical performance of SOFCs, particularly in hydrogen atmospheres. The introduction of calcium improves performance due to the formation of segregated molybdenum, which serves as an additional catalyst, demonstrating the potential for molybdenum strontium oxides in energy conversion technologies (Peng Xiao et al., 2014).

Photodetectors and Electronics

Molybdenum oxides, including those with strontium, have been explored for their electronic properties, particularly in photodetection. The gap states assisted MoO3 nanobelt photodetector with wide spectrum response, for example, demonstrates the utility of molybdenum oxides in electronics. By introducing gap states through H2 annealing, the electrical conductance and photoresponse of MoO3 nanobelts are significantly improved, offering insights into the development of photodetectors with enhanced performance (Du Xiang et al., 2014).

Advanced Material Science

Molybdenum oxides, due to their varied stoichiometries and properties, find applications in several high-value research and commercial areas. Their versatility allows for applications across optical, electronic, catalytic, bio, and energy systems. By manipulating oxidation states, researchers can control the crystal structure, morphology, oxygen vacancies, and dopants of molybdenum oxides, including MoSrO4, to engineer desired electronic states for specific functionalities (I. A. De Castro et al., 2017).

安全和危害

When handling Molybdenum strontium oxide (MoSrO4), it is advised to avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation and avoid dust formation .

未来方向

Molybdenum oxides, including Molybdenum strontium oxide (MoSrO4), have numerous advantages that make them strong candidates for high-value research and various commercial applications . The study of green-synthesized metal oxide nanomaterials for Hydrogen Evolution Reaction (HER) catalysis and energy storage stands out . Future research should optimize green synthesis methods, address limitations, and further explore new metal oxide nanomaterials for sustainable energy and environmental applications .

属性

IUPAC Name |

strontium;dioxido(dioxo)molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Sr/q;;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJCJRRZBDFNQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum strontium oxide (MoSrO4) | |

CAS RN |

13470-04-7 |

Source

|

| Record name | Molybdenum strontium oxide (MoSrO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum strontium oxide (MoSrO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)

![5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole](/img/structure/B1676620.png)

![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)

![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1676639.png)